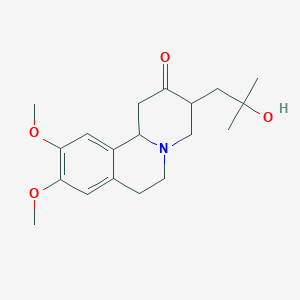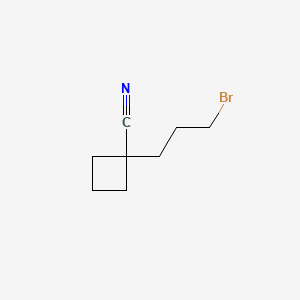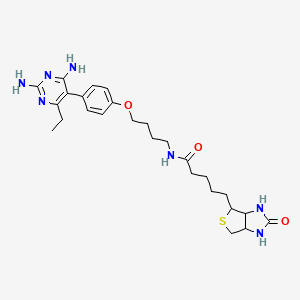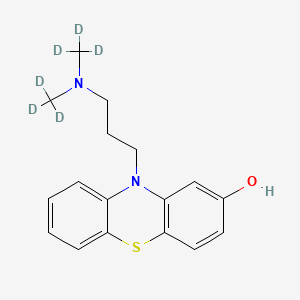![molecular formula C9H14ClNO2 B13445594 [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride CAS No. 13062-82-3](/img/structure/B13445594.png)
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride typically involves the reaction of 4-hydroxyacetophenone with appropriate reagents to introduce the azanium group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process might include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired concentration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and phenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: This compound shares a similar structure but includes an additional aminoethyl group, which can alter its chemical properties and applications.
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one:
Uniqueness
The presence of both hydroxyl and azanium groups in [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride makes it unique compared to its analogs. These functional groups contribute to its versatility in various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
13062-82-3 |
|---|---|
Fórmula molecular |
C9H14ClNO2 |
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H |
Clave InChI |
AYEOOGDUDIHXQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)O)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



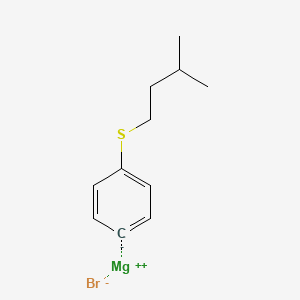
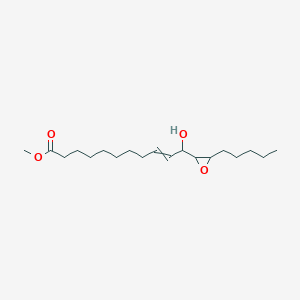
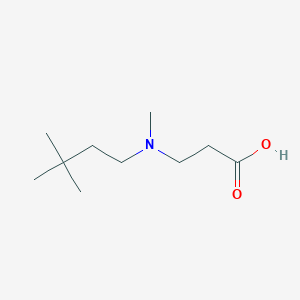
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)


